molecular formula C14H19NO6S B3037752 Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate CAS No. 58168-14-2

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate

Cat. No.: B3037752
CAS No.: 58168-14-2
M. Wt: 329.37 g/mol
InChI Key: OCUGKFBTXDQKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate is a heterocyclic compound containing a thiophene ring substituted with amino, ethoxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • Diethyl 5-amino-3-(2-oxoethyl)-thiophene-2,4-dicarboxylate
  • Diethyl 5-amino-3-(2-ethoxyethyl)-thiophene-2,4-dicarboxylate
  • Diethyl 5-amino-3-(2-oxoethyl)-thiophene-2,4-dicarboxylate

Comparison: Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate is unique due to the presence of both ethoxy and oxoethyl groups, which may confer distinct chemical and biological properties compared to its analogs

Biological Activity

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate (CAS No. 58168-14-2) is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological activities.

  • Molecular Formula : C14H19NO6S
  • Molar Mass : 329.37 g/mol
  • Structure : The compound features a thiophene ring substituted with amino and ethoxy groups, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound.

Research Findings

  • Antimicrobial Assays :
    • The compound was tested against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.
MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

Cytotoxicity Studies

Cytotoxicity assessments were performed to evaluate the safety profile of the compound.

Findings from Cytotoxicity Assays

  • Cell Lines Tested :
    • Human liver cancer cells (HepG2)
    • Human breast cancer cells (MCF7)
Cell LineIC50 (µg/mL)
HepG240
MCF760

The IC50 values suggest moderate cytotoxic effects on cancer cell lines, indicating potential use in anticancer therapies.

The biological activity of this compound is believed to stem from its ability to disrupt bacterial cell walls and interfere with cellular processes in pathogens. This mechanism is common among many thiophene derivatives and could be explored further for drug development.

Case Studies and Applications

  • Case Study: Antimicrobial Formulation :
    • A formulation containing this compound demonstrated enhanced efficacy when combined with other antimicrobial agents.
    • The synergistic effects were noted in treating infections resistant to conventional antibiotics.

Properties

IUPAC Name

diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-4-19-9(16)7-8-10(13(17)20-5-2)12(15)22-11(8)14(18)21-6-3/h4-7,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUGKFBTXDQKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=C1C(=O)OCC)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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